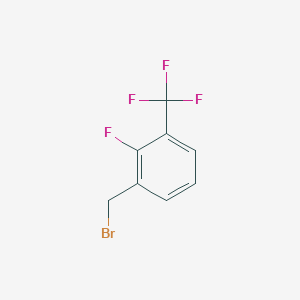

2-Fluoro-3-(trifluoromethyl)benzyl bromide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEHXDXQUVMEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372150 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-25-0 | |

| Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184970-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 2 Fluoro 3 Trifluoromethyl Benzyl Bromide

Classical and Contemporary Approaches to Benzyl (B1604629) Bromide Synthesis

The conversion of a methyl group on a benzene (B151609) ring to a bromomethyl group is a fundamental transformation in organic synthesis. Several methods have been developed to achieve this, each with its own advantages and limitations.

The direct bromination of the benzylic position of toluene and its derivatives is a common and effective strategy. This transformation can be achieved through various methods, primarily involving radical or photochemical pathways.

Free radical bromination is a widely used method for the selective bromination of the benzylic position of alkylarenes. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and employs a brominating agent like N-bromosuccinimide (NBS). The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position, followed by reaction with a bromine source. This method is often preferred due to its selectivity for the benzylic position over the aromatic ring. A variety of benzylic brominations have been successfully performed using NBS in (trifluoromethyl)benzene with a radical initiator. researchgate.net

Photochemical bromination offers an alternative route to benzylic bromides. This method involves the use of light to initiate the homolytic cleavage of a bromine source, generating bromine radicals that then participate in the chain reaction. A continuous-flow protocol for the bromination of benzylic compounds using a household compact fluorescent lamp (CFL) for activation has been developed, offering a safer alternative to traditional methods that often use hazardous solvents like carbon tetrachloride. organic-chemistry.org Another patent describes the light bromination of 2-fluoro-4-bromotoluene under UV illumination to produce 2-fluoro-4-bromobenzyl bromide. google.com

| Technique | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Thermal initiation | High selectivity for benzylic position | Requires careful control of reaction conditions |

| Photochemical Bromination | Bromine or NBS | UV light irradiation | Can be performed under mild conditions | May require specialized equipment |

An alternative to direct bromination of the methyl group is the conversion of a benzyl alcohol to the corresponding benzyl bromide. This two-step approach involves the initial oxidation of the methyl group to a primary alcohol, followed by its conversion to the bromide.

Several reagents are effective for the conversion of benzyl alcohols to benzyl bromides. A common method involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Another mild and efficient method utilizes N-bromosuccinimide (NBS) in combination with triphenylphosphine (PPh₃). rsc.org This reaction proceeds rapidly at room temperature. The general procedure involves adding NBS to a stirred solution of the benzyl alcohol and triphenylphosphine in a suitable solvent like THF. rsc.org

A general protocol for this conversion is as follows:

To a stirred solution of the appropriate benzyl alcohol (1.0 equiv) and PPh₃ (1.1-1.3 equiv) in minimal dry THF, was added N-Bromosuccinimide (1.1-1.3 equiv) under a nitrogen atmosphere. The reaction mixture was stirred at room temperature and monitored by TLC. rsc.org

While less common for the direct synthesis of benzyl bromides from hydrocarbons, nucleophilic substitution reactions are fundamental in the interconversion of benzyl derivatives. For instance, a benzyl alcohol can be converted to a benzyl tosylate, which can then undergo nucleophilic substitution with a bromide salt to yield the benzyl bromide. Nucleophilic substitution reactions are also crucial in subsequent reactions of the synthesized benzyl bromide. For example, the reaction of benzyl bromide with a nucleophile like an amine is a key step in the synthesis of many pharmaceutical compounds. nih.gov

Bromination Techniques for Aromatic Hydrocarbons

Targeted Introduction of Trifluoromethyl and Fluoro Moieties

The synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl bromide requires the strategic introduction of both a fluorine atom and a trifluoromethyl group onto the aromatic ring. The relative positions of these substituents dictate the choice of starting materials and synthetic routes.

The Sandmeyer reaction and the Balz-Schiemann reaction are classical methods for introducing halogens, including fluorine, and other functional groups onto an aromatic ring starting from an aryl amine. wikipedia.orgwikipedia.orgbyjus.comnih.gov

The Sandmeyer reaction involves the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) salt to introduce a variety of substituents, including halogens and the trifluoromethyl group. wikipedia.orgnih.gov Recent advancements have led to the development of Sandmeyer-type reactions for trifluoromethylation, which offer mild reaction conditions and broad functional group tolerance. wikipedia.org

The Balz-Schiemann reaction is a specific method for the introduction of fluorine. wikipedia.orgbyjus.comscientificupdate.com It involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is prepared by diazotizing an aromatic amine in the presence of fluoroboric acid (HBF₄). wikipedia.orgbyjus.com This reaction is a traditional and reliable route to aryl fluorides. wikipedia.org

| Reaction | Starting Material | Key Reagents | Product | Key Features |

|---|---|---|---|---|

| Sandmeyer Reaction | Aromatic Amine | NaNO₂, HX; CuX (X = Br, Cl, CN, CF₃) | Aryl Halide/Nitrile/Trifluoromethyl | Versatile for various substituents. wikipedia.orgnih.gov |

| Balz-Schiemann Reaction | Aromatic Amine | NaNO₂, HBF₄; Heat | Aryl Fluoride | Specific for fluorination. wikipedia.orgbyjus.comscientificupdate.com |

| Electrophilic Fluorination | Electron-rich Aromatic | N-F reagents (e.g., Selectfluor, NFSI) | Aryl Fluoride | Direct fluorination of C-H bonds. wikipedia.org |

Electrophilic fluorination provides a more direct method for introducing fluorine onto an aromatic ring. wikipedia.org This approach utilizes reagents with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, which react with electron-rich aromatic compounds. wikipedia.org

A plausible synthetic route to this compound could start from 3-amino-2-methylbenzotrifluoride. The amino group can be converted to a fluoro group via the Balz-Schiemann reaction. This would yield 2-fluoro-3-methylbenzotrifluoride. Subsequent benzylic bromination of this intermediate using NBS and a radical initiator or photochemical methods would then produce the final product, this compound.

Strategies for Trifluoromethylation in Organic Synthesis

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. A variety of methods for trifluoromethylation have been developed, categorized by the nature of the trifluoromethylating agent.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. This area of research has expanded significantly with the development of stable and effective reagents.

Pioneering work by Yagupolskii and co-workers in 1984 introduced S-(trifluoromethyl)diarylsulfonium salts as effective electrophilic trifluoromethylating agents for thiophenolates. Since then, several other classes of reagents have been developed and commercialized, including:

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are widely used for the trifluoromethylation of a broad range of nucleophiles.

Togni Reagents: These are hypervalent iodine(III)-CF3 compounds that serve as mild electrophilic trifluoromethylating agents for both carbon- and heteroatom-centered nucleophiles.

Shibata Reagent: This refers to trifluoromethylsulfoximine salts, which are also effective for electrophilic trifluoromethylation.

These reagents have demonstrated efficacy in the trifluoromethylation of various substrates, including β-ketoesters and dicyanoalkylidenes. The choice of reagent often depends on the specific substrate and desired reaction conditions.

Table 1: Key Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Compound | Key Features |

| Sulfonium Salts | S-(trifluoromethyl)diarylsulfonium salts | First effective electrophilic trifluoromethylating agents. |

| Dibenzothiophenium Salts | Umemoto's Reagents | Commercially available, wide range of applications. |

| Hypervalent Iodine | Togni's Reagents | Mild reagents suitable for various nucleophiles. |

| Sulfoximine Salts | Shibata's Reagent | Effective for electrophilic trifluoromethylation. |

Nucleophilic trifluoromethylation utilizes reagents that deliver a trifluoromethyl anion (CF3-) equivalent to an electrophilic substrate. The most well-known reagent in this category is trifluoromethyltrimethylsilane (Me3SiCF3), often referred to as Ruppert's reagent. This reagent, in the presence of a fluoride source, generates a trifluoromethyl anion that can react with various electrophiles, including carbonyl compounds.

The development of nucleophilic trifluoromethylation methods has been crucial for the synthesis of a wide array of trifluoromethylated compounds. While the trifluoromethyl anion itself is a transient species, reagents like Ruppert's reagent provide a convenient and effective way to generate it in situ. Copper-catalyzed nucleophilic trifluoromethylation of aromatic halides has also emerged as a powerful synthetic tool.

Radical trifluoromethylation involves the generation of a trifluoromethyl free radical (•CF3), which then reacts with a substrate. This approach offers a complementary strategy to electrophilic and nucleophilic methods. Common reagents for generating trifluoromethyl radicals include:

Trifluoroiodomethane (CF3I): Often used in combination with an initiator like triethylborane.

Sodium trifluoromethanesulfinate (CF3SO2Na): A versatile reagent introduced by Langlois.

Bis(trifluoroacetyl) peroxide

Photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals from various precursors, including Umemoto's and Togni's reagents. This strategy has been successfully applied to the trifluoromethylation of silyl dienol ethers. Radical trifluoromethylation provides a powerful tool for the formation of C-CF3 bonds under neutral conditions.

Transition metal catalysis has become an indispensable tool for the formation of aryl–CF3 bonds. These methods often involve the cross-coupling of an aryl halide or other pre-functionalized aromatic compound with a trifluoromethyl source.

Copper has been a workhorse in this area, with early examples of copper-promoted perfluoroalkylation of aromatic halides dating back to the 1960s. Copper-catalyzed trifluoromethylation of aryl iodides using TMSCF3 is a notable example. Palladium catalysis has also been explored, although aryl–CF3 bond-forming reductive elimination from Pd(II) centers can be challenging. More recent strategies have focused on high-valent palladium intermediates or photoredox-generated CF3 radicals in copper catalysis.

These transition metal-catalyzed methods have significantly expanded the scope and functional group tolerance for the synthesis of trifluoromethylated arenes.

Table 2: Comparison of Trifluoromethylation Strategies

| Strategy | Reagent Type | Key Features |

| Electrophilic | Delivers "CF3+" | Utilizes reagents like Umemoto's and Togni's. |

| Nucleophilic | Delivers "CF3-" | Ruppert's reagent is a key example. |

| Radical | Generates •CF3 | Often initiated by light or radical initiators. |

| Transition Metal-Catalyzed | Cross-coupling | Employs metals like copper and palladium. |

While the direct enzymatic incorporation of a trifluoromethyl group is not a widely established method, enzymatic approaches to fluorination are gaining attention. The fluorinase enzyme, for instance, can catalyze the formation of a C-F bond from fluoride ions. Chemo-enzymatic strategies combine the high selectivity of enzymes with chemical transformations. For example, cytochrome P450 monooxygenases can selectively hydroxylate unactivated C-H bonds, and the resulting hydroxyl group can then be chemically converted to a fluorine atom. While not directly trifluoromethylation, these enzymatic methods highlight the potential for biocatalysis in the synthesis of complex fluorinated molecules.

Selective Fluorination Techniques

The selective introduction of fluorine atoms into aromatic rings is a fundamental challenge in organic synthesis. The properties of the fluorinating agent and the substrate play crucial roles in determining the regioselectivity of the reaction.

Electrophilic fluorinating reagents are commonly employed for the direct fluorination of aromatic C-H bonds. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are popular choices due to their stability and ease of handling. The mechanism of electrophilic fluorination is complex and can involve either a direct SN2-type attack or a single-electron transfer (SET) pathway.

The regioselectivity of aromatic fluorination can be influenced by the directing effects of existing substituents on the ring. For instance, electron-donating groups typically direct fluorination to the ortho and para positions, while electron-withdrawing groups direct to the meta position. Transition metal catalysis can also be used to achieve high regioselectivity in C-H fluorination. The development of new catalysts and fluorinating agents continues to expand the toolkit for the selective synthesis of fluorinated aromatic compounds.

Direct C-H Fluorination

Direct C-H fluorination has emerged as a powerful tool in organofluorine chemistry, offering a more atom- and step-economical alternative to traditional methods that often require pre-functionalized substrates. rsc.org This approach involves the selective replacement of a hydrogen atom on an aromatic ring with a fluorine atom.

Various electrophilic fluorinating agents are employed for this purpose, with N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) being among the most common due to their stability and ease of handling. nih.govresearchgate.netmdpi.com These reagents can achieve fluorination of (hetero)aromatic C-H bonds, often with a high degree of regioselectivity, which is a significant challenge in direct functionalization. rsc.org

Recent advancements have also focused on photoredox catalysis to facilitate C-H fluorination under mild, metal-free conditions. nih.govmdpi.com For instance, organic photoredox catalysts can activate aromatic substrates towards fluorination with fluoride ions. nih.gov Another strategy involves the use of a decatungstate anion and NFSI for the photocatalytic fluorination of benzylic C-H bonds. brittonsfu.com While this applies to the benzylic position, similar principles of photocatalysis are applied to aromatic C-H bonds.

Table 1: Common Reagents for Direct C-H Fluorination

| Reagent Name | Abbreviation | Type |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic N-F |

| Selectfluor | F-TEDA-BF4 | Electrophilic N-F |

| Molecular Fluorine | F₂ | Gaseous |

| Xenon Difluoride | XeF₂ | Electrophilic |

Research Findings: A study by Ding, Zhang, and Li demonstrated a Ni-catalyzed fluorination of 8-amidoquinolines at the C5 position using NFSI as both the oxidant and fluorine source, highlighting the potential for regioselective C–H fluorination without the need for ligands or additives. rsc.org Similarly, photocatalytic methods have been developed that utilize an acridinium-based photooxidant to achieve the direct fluorination of arenes. nih.gov These methods represent significant progress towards the efficient synthesis of fluoroarenes.

Fluorination of Alkenes and Alkynes

While the target molecule is aromatic, the fluorination of unsaturated precursors like alkenes and alkynes is a fundamental strategy for creating fluorinated building blocks that can be subsequently transformed into complex aromatic systems. beilstein-journals.org These reactions introduce fluorine across a double or triple bond, leading to vicinal halofluorides or other difunctionalized products. beilstein-journals.org

Common methods include halofluorination, where an alkene reacts with a halogen cation source (like N-halosuccinimides) and a nucleophilic fluoride source (like triethylamine trihydrofluoride) to yield a vicinal halofluoride. beilstein-journals.org Another approach is hydrofluorination, which adds hydrogen and fluorine across the double bond. researchgate.net Recently, arenesulfenyl fluorides have been synthesized and shown to undergo direct and highly regioselective anti-addition to alkenes and alkynes, producing β-fluoro thioether adducts that can be further modified. nih.gov

Table 2: Selected Alkene Fluorination Methods

| Method | Reagents | Product Type |

| Halofluorination | N-halosuccinimide, Fluoride Source | Vicinal Halofluoride |

| Hydrofluorination | Hydrogen Fluoride (HF) activated by an H-bond acceptor | Alkyl Fluoride |

| Fluorosulfenylation | Arenesulfenyl Fluoride (R-S-F) | β-fluoro thioether |

Research Findings: Research has shown that the combination of Et₃N·3HF and AgF can be an effective fluorine source for fluorine-bromine exchange reactions. researchgate.net A recently developed method reports the synthesis and isolation of stable arenesulfenyl fluorides, which serve as versatile reagents for producing fluorinated organic compounds via addition to alkenes and alkynes. nih.gov The resulting products can be transformed into other useful fluorinated motifs, such as vinyl fluorides. nih.gov

Chemoenzymatic Synthesis of Fluorinated Building Blocks

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce valuable, often chiral, fluorinated building blocks. chimia.chchimia.chresearchgate.net This strategy is particularly useful for creating optically active compounds. Two primary strategies are employed: introducing a fluorinated group into a substrate followed by an asymmetric enzymatic transformation, or performing the enzymatic step first to create a chiral, non-fluorinated building block which is then fluorinated chemically. chimia.ch

Enzymes can tolerate a wide variety of substrates, including those with unsaturated side-chains like olefins and acetylenes. chimia.ch These unsaturated groups can then be used as handles for the transition metal-catalyzed introduction of fluorine-containing substituents. chimia.chchimia.ch This approach allows for the creation of diverse and complex fluorinated molecules. nih.gov

Research Findings: One strategy involves the enzymatic resolution of fluorinated α,α-disubstituted-α-amino acid amides. chimia.chchimia.ch Another approach involves exchanging the native acyltransferase domain of a polyketide synthase with a more tolerant domain from a fatty acid synthase. nih.gov This hybrid enzyme can then utilize fluorinated building blocks like fluoromalonyl coenzyme A to incorporate fluorine units into polyketide scaffolds, demonstrating the feasibility of producing complex fluorinated macrolides. nih.gov

Advanced Synthetic Routes for this compound Analogs

The synthesis of analogs of this compound, which may contain additional or varied functional groups, often requires more sophisticated and multi-step approaches. These routes are designed to build molecular complexity in a controlled manner.

Multi-step Reaction Sequences for Complex Fluorinated Aromatics

Creating complex fluorinated aromatics often necessitates multi-step synthetic sequences where functional groups are introduced sequentially. nih.govacs.org A common strategy involves the initial synthesis of a core heterocyclic or aromatic structure, followed by late-stage functionalization. nih.govacs.org For instance, a C-H fluorination step can be combined with a subsequent nucleophilic aromatic substitution (SNAr) of the newly installed fluoride to introduce a diverse array of functionalities. nih.govacs.org

The synthesis of fluorinated amino acids provides another example, where chiral Ni(II) complexes are used as templates to achieve asymmetric alkylation with fluorinated alkyl iodides, producing gram-scale quantities of highly fluorinated building blocks. beilstein-journals.org For a related isomer, 2-fluoro-6-(trifluoromethyl)benzyl bromide, a patented industrial-scale synthesis starts with 3-amino-2-methylbenzotrifluoride. This precursor is fluorinated via a diazonium salt, then the methyl group is brominated to yield the final benzyl bromide. scispace.com Such sequences allow for the precise placement of multiple, distinct functional groups on the aromatic ring.

Research Findings: A practical photoredox method has been developed for the difunctionalization of styrenes to generate fluorinated benzyl bromides via an atom transfer radical addition (ATRA) process. nih.gov This mild and atom-economical method is compatible with a broad range of functional groups. nih.gov Another approach for late-stage functionalization of pyridines and diazines involves an initial C-H fluorination at the position alpha to a ring nitrogen, followed by SNAr with various nucleophiles, enabling the efficient synthesis of medicinally relevant compounds. nih.govacs.org

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to reduce environmental impact. cas.cndovepress.com This involves developing methods that use safer reagents, minimize waste, and are more energy-efficient. Key goals include avoiding toxic materials, using unactivated substrates, and improving atom economy. cas.cnresearchgate.net Traditional fluorination methods often rely on harsh reagents or produce significant waste, making the development of "greener" alternatives highly desirable. dovepress.com Recently, methods have been developed that avoid the use of PFAS reagents by employing caesium fluoride salt as the fluorine source, providing a more environmentally friendly route to trifluoromethylated compounds. sciencedaily.com

Table 3: Principles of Green Chemistry in Fluorination

| Principle | Application in Fluorine Chemistry |

| Waste Prevention | Direct C-H functionalization to reduce steps and byproducts. |

| Atom Economy | Designing reactions where the maximum number of atoms from reagents are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Using safer fluorinating agents like NFSI instead of F₂ gas. |

| Safer Solvents and Auxiliaries | Developing solvent-free reactions or using environmentally benign solvents. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities. |

Research Findings: A Cu(II)-promoted fluorination of arenes has been reported where CuF₂ serves as the fluorinating agent and can be regenerated, offering a more cost-effective and "greener" alternative to the classical Balz–Schiemann reaction. dovepress.com However, this method requires harsh conditions. dovepress.com Significant progress has been made in developing reactions that proceed under milder conditions, such as the palladium-catalyzed hydrofluorination of alkenes using electrooxidation. organic-chemistry.org

A key objective in green chemistry is the development of reactions that proceed efficiently without the need for, often expensive and toxic, metal catalysts. mdpi.com Solvent- and catalyst-free approaches can accelerate reaction rates and minimize side reactions. mdpi.com

One novel approach for synthesizing fluorinated derivatives relies on direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants to induce the reaction. mdpi.com This method avoids the use of heavy metal catalysts and volatile organic solvents, and in many cases, eliminates the need for column chromatographic separation. mdpi.com Such protocols represent a significant step towards more sustainable chemical synthesis.

Research Findings: A recently described solvent- and catalyst-free method enables the synthesis of gem-difluorinated and polyfluoroarylated compounds. mdpi.com The reaction is induced by hydrogen-bond interactions between reactants like difluoroenoxysilane or pentafluorobenzaldehyde and their non-fluorinated partners, showcasing a novel activation strategy that aligns with green chemistry principles. mdpi.com

Solvent-Minimization Strategies

In chemical synthesis, solvents are a major contributor to chemical waste. Consequently, strategies that reduce or eliminate solvent use are of significant interest for developing more environmentally benign processes. For the synthesis of benzylic bromides, solvent-free or "neat" reaction conditions, often coupled with microwave irradiation, have emerged as a powerful technique. cem.com

Microwave-assisted organic synthesis under solvent-free conditions can offer rapid reaction times, high yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com This methodology can be applied to the benzylic bromination of toluene derivatives or the conversion of benzylic alcohols to the corresponding bromides.

One common approach involves the reaction of a substituted toluene with a brominating agent like N-bromosuccinimide (NBS) without a solvent, often initiated by a radical initiator or irradiation. researchgate.net Another solvent-free method is the conversion of a benzylic alcohol to a benzyl bromide using a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide under microwave irradiation. tandfonline.com This reaction proceeds rapidly, often within seconds, and avoids the use of hazardous solvents. tandfonline.com

For the specific synthesis of this compound, a plausible solvent-minimization strategy would involve the microwave-assisted bromination of 2-fluoro-3-(trifluoromethyl)toluene using NBS. Alternatively, the synthesis could proceed from 2-fluoro-3-(trifluoromethyl)benzyl alcohol.

The table below illustrates the effectiveness of microwave-assisted, solvent-free conditions for the synthesis of various benzylic bromides, demonstrating the potential applicability of this strategy for the target compound.

| Starting Material (Benzylic Alcohol) | Reagents | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl alcohol | PPh₃, NBS | Microwave, Solvent-free | 10 sec | 95 | tandfonline.com |

| 4-Methylbenzyl alcohol | PPh₃, NBS | Microwave, Solvent-free | 15 sec | 94 | tandfonline.com |

| 4-Methoxybenzyl alcohol | PPh₃, NBS | Microwave, Solvent-free | 20 sec | 92 | tandfonline.com |

| 4-Chlorobenzyl alcohol | PPh₃, NBS | Microwave, Solvent-free | 15 sec | 96 | tandfonline.com |

| 4-Nitrobenzyl alcohol | PPh₃, NBS | Microwave, Solvent-free | 25 sec | 90 | tandfonline.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of sound waves (typically >20 kHz) to induce, accelerate, and modify chemical reactions. nih.govekb.eg The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. wikipedia.orgorganic-chemistry.org This collapse generates localized "hot spots" with extremely high temperatures (around 5,000 K) and pressures (about 1,000 atm), leading to the formation of highly reactive radical species and enhancing mass transfer. ekb.eg

In the context of synthesizing this compound, sonication can be a valuable tool for promoting the benzylic bromination of the corresponding toluene derivative. The high energy generated during cavitation can facilitate the homolytic cleavage of the bromine source (e.g., N-bromosuccinimide) to initiate the radical chain reaction required for benzylic halogenation. rsc.org

The advantages of using ultrasound in organic synthesis include:

Increased reaction rates: Sonication can dramatically shorten reaction times compared to silent (non-irradiated) or conventional heating methods. researchgate.netnih.gov

Milder reaction conditions: Reactions can often be conducted at lower temperatures, which can improve selectivity and reduce byproduct formation. researchgate.net

Improved yields: The enhanced reactivity and mass transfer often lead to higher product yields. nih.gov

Energy efficiency: Ultrasound is considered an energy-efficient method for promoting chemical reactions. nih.gov

The following table presents examples of ultrasound-assisted reactions, highlighting the general benefits of this technique.

| Reaction Type | Substrate | Conditions | Benefit of Ultrasound | Reference |

|---|---|---|---|---|

| α-Bromination | Acetophenone | NBS, p-TsOH, Methanol, 35°C | Reaction proceeds at lower temp (35°C vs. 65°C) and is faster. | researchgate.net |

| C-H Bromination | 2H-Indazole derivatives | DBDMH, Ethanol, 40°C | Rapid reaction (30 min) with good yields under mild conditions. | nih.gov |

| Substitution | Tetracyclic cycloadducts | NBS, CCl₄ | Reaction time reduced from 24h (thermal) to 2h (ultrasound); yield increased. | nih.gov |

| Oxidation | Substituted Toluenes | Electrochemical | Increased current densities and chemical yield. | nih.gov |

| Click Synthesis | Various azides and alkynes | Cu(I) catalyst | Reaction time reduced from hours to minutes with higher yields. | scispace.com |

Reaction Mechanisms and Reactivity Studies of 2 Fluoro 3 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions (SN1/SN2) at the Benzylic Position

Benzylic halides are known to readily undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The benzylic position's ability to stabilize a carbocation via resonance with the aromatic ring makes the SN1 pathway favorable, especially for secondary and tertiary benzylic halides. Conversely, primary benzylic halides typically favor the SN2 pathway. 2-Fluoro-3-(trifluoromethyl)benzyl bromide, being a primary benzylic halide, is expected to predominantly react via an SN2 mechanism. However, the stability of the corresponding benzylic carbocation means that an SN1 pathway can also be accessible under certain conditions.

The fluorine and trifluoromethyl groups are both electron-withdrawing. The trifluoromethyl group, with a Hammett constant (σp) of 0.54, has a stronger electron-withdrawing effect than fluorine (σp = 0.06) nih.gov. These groups decrease the electron density of the benzene (B151609) ring, which can influence the rates of both SN1 and SN2 reactions.

In an SN2 reaction , the nucleophile attacks the electrophilic carbon, and the leaving group departs in a single concerted step. The electron-withdrawing fluorine and trifluoromethyl groups can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This would be expected to increase the rate of an SN2 reaction. However, the bulky trifluoromethyl group could introduce steric hindrance, potentially slowing the reaction.

The choice of solvent plays a crucial role in determining whether a nucleophilic substitution reaction proceeds via an SN1 or SN2 pathway.

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and have high dielectric constants. These solvents are effective at solvating both cations and anions. They stabilize the carbocation intermediate and the leaving group in an SN1 reaction, thus favoring this pathway quora.comlibretexts.org.

Polar aprotic solvents , such as acetone and DMF, have large dipole moments but lack acidic protons for hydrogen bonding. These solvents are good at solvating cations but not anions. In an SN2 reaction, a less solvated (and therefore more reactive) nucleophile is favored, making polar aprotic solvents ideal for this mechanism quora.comstackexchange.com.

| Solvent Type | Effect on SN1 | Effect on SN2 |

| Polar Protic | Favored | Disfavored |

| Polar Aprotic | Disfavored | Favored |

| Nonpolar | Disfavored | Disfavored |

For this compound, using a polar protic solvent would encourage a shift towards an SN1 mechanism, while a polar aprotic solvent would favor the expected SN2 pathway.

The stereochemistry of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN1 reactions proceed through a planar carbocation intermediate. This allows the nucleophile to attack from either face, leading to a racemic mixture of enantiomers if the starting material is chiral.

SN2 reactions involve a backside attack by the nucleophile, resulting in an inversion of configuration at the stereocenter, often referred to as a "Walden inversion."

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as an electrophilic partner in these reactions.

Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. In these reactions, a palladium(0) species undergoes oxidative addition with an organic halide to form a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The trifluoromethyl group can play a crucial role in promoting these transformations. For example, in the palladium-catalyzed Suzuki-Miyaura cross-coupling of α-(trifluoromethyl)benzyl tosylates, the CF3 group is essential for the reaction to proceed efficiently researchgate.net. Research has also demonstrated the palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with lithium acetylides, which proceeds rapidly at room temperature and tolerates a variety of functional groups nih.gov.

Copper-catalyzed or mediated cross-coupling reactions offer an alternative to palladium-based methods and are often more cost-effective. These reactions can be used for a variety of transformations, including trifluoromethylation and the formation of carbon-heteroatom bonds.

For instance, copper-mediated trifluoromethylation of benzyl bromides has been reported, where [CuCF3] is generated in situ beilstein-journals.org. This allows for the chemoselective introduction of a trifluoromethyl group at the benzylic position. Copper-catalyzed coupling of benzyl bromides with sulfonyl hydrazides has also been developed for the synthesis of sulfone compounds ynu.edu.cn. The directing effect of ortho-substituents can significantly enhance the reactivity of aryl bromides in copper-mediated fluoroalkylation reactions by accelerating the oxidative addition step nih.gov.

Mechanistic Insights into Organometallic Transformations

Organometallic transformations involving this compound, such as the formation of Grignard or organolithium reagents, are expected to proceed through mechanisms analogous to those for other benzyl bromides. The primary reaction would involve the insertion of a metal (e.g., magnesium) into the carbon-bromine bond.

The formation of a Grignard reagent, for instance, would be initiated by a single-electron transfer (SET) from the metal surface to the benzyl bromide, leading to the formation of a radical anion. This intermediate would then fragment to yield the 2-fluoro-3-(trifluoromethyl)benzyl radical and a bromide anion. A subsequent reaction between the radical and the metal surface would generate the organometallic compound.

Expected Reaction Scheme for Grignard Reagent Formation:

The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring would likely influence the stability and reactivity of the resulting organometallic reagent. These groups would increase the electrophilicity of the benzylic carbon, potentially affecting the rate of formation and subsequent reactions of the organometallic species. However, specific experimental data on the stability and reactivity of the Grignard reagent derived from this compound are not readily found in the reviewed literature.

Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound would be significantly influenced by the directing and activating/deactivating effects of the existing substituents.

The regiochemical outcome of an EAS reaction is determined by the interplay of the directing effects of the fluorine, trifluoromethyl, and benzyl bromide groups.

Fluorine (-F): As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions. However, it is also a deactivating group due to its strong inductive electron-withdrawing effect.

Trifluoromethyl (-CF3): This group is strongly electron-withdrawing through a powerful negative inductive effect (-I). It is a meta-director and a strong deactivator of the aromatic ring.

Bromomethyl (-CH2Br): This group is weakly deactivating due to the inductive effect of the bromine atom. It is generally considered an ortho-, para-director.

The combined influence of these groups would dictate the position of electrophilic attack. The fluorine at position 2 and the trifluoromethyl group at position 3 create a complex electronic environment. The positions available for substitution are C4, C5, and C6.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position of Attack | Directing Influence of Substituents | Predicted Outcome |

| C4 | Para to the fluorine (favorable), meta to the trifluoromethyl (favorable), and ortho to the bromomethyl group (favorable). | Likely a major product, as it is favored by all three directing groups. |

| C6 | Ortho to the fluorine (favorable), meta to the trifluoromethyl (favorable), and para to the bromomethyl group (favorable). | Also a likely major product, favored by all three directing groups. Steric hindrance from the adjacent bromomethyl group might be a factor. |

| C5 | Meta to the fluorine (unfavorable), ortho to the trifluoromethyl (unfavorable), and meta to the bromomethyl group (unfavorable). | Expected to be a minor product, if formed at all, due to the deactivating and meta-directing nature of the trifluoromethyl group at the adjacent position. |

Both the fluorine and trifluoromethyl groups are deactivating towards electrophilic aromatic substitution. The trifluoromethyl group, in particular, is one of the strongest deactivating groups. Consequently, the aromatic ring of this compound is expected to be significantly less reactive than benzene. Harsher reaction conditions, such as higher temperatures or stronger Lewis acid catalysts, would likely be required to effect electrophilic substitution.

Radical Reactions and Their Synthetic Utility

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated reactions.

The 2-fluoro-3-(trifluoromethyl)benzyl radical can be generated through the homolysis of the C-Br bond, typically initiated by heat, UV light, or a radical initiator (e.g., AIBN).

Generation of the Benzyl Radical:

Advanced Analytical and Spectroscopic Characterization in Research of 2 Fluoro 3 Trifluoromethyl Benzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms. For 2-Fluoro-3-(trifluoromethyl)benzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) techniques, provides an unambiguous structural fingerprint.

In the proton (¹H) NMR spectrum, the chemical shifts (δ) and coupling constants (J) reveal the electronic environment and spatial relationships of the hydrogen atoms. The spectrum of this compound is expected to show two main sets of signals: one for the benzylic methylene (-CH₂Br) protons and another for the protons on the aromatic ring.

Benzylic Protons (-CH₂Br): These two protons are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The presence of the electronegative bromine atom shifts this signal downfield, typically into the range of δ 4.5-4.8 ppm.

Aromatic Protons: The three protons on the substituted benzene (B151609) ring are chemically distinct and will give rise to a more complex region in the spectrum. They form a coupled spin system, further complicated by coupling to the fluorine atom at the C2 position. This results in a series of multiplets, typically observed between δ 7.2 and 7.8 ppm. The coupling constant, a measure of the interaction between nuclei, is typically in the range of 6-8 Hz for protons on adjacent sp²-hybridized carbons libretexts.org.

Interactive Data Table: Expected ¹H NMR Signals

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J) |

| -CH₂Br | ~ 4.5 - 4.8 | Singlet (s) | N/A |

| Aromatic -H | ~ 7.2 - 7.8 | Multiplet (m) | H-H and H-F coupling |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The multiplicities of these signals are affected by coupling with attached fluorine atoms.

Benzylic Carbon (-CH₂Br): This carbon appears as a singlet at a chemical shift of approximately δ 30-35 ppm.

Trifluoromethyl Carbon (-CF₃): The signal for this carbon is split into a quartet (q) due to coupling with the three attached fluorine atoms (¹J-C-F). This is a characteristic signal for a -CF₃ group.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to the fluorine atom (C2) and the trifluoromethyl group (C3) will exhibit significant C-F coupling, which is observable as doublets or quartets in the spectrum.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -CH₂Br | ~ 30 - 35 | Singlet (s) | |

| Aromatic C-H | ~ 120 - 135 | Doublet (d) | Due to ¹J-C-H coupling |

| Aromatic C-F | ~ 155 - 165 | Doublet (d) | Large ¹J-C-F coupling |

| Aromatic C-CF₃ | ~ 130 - 140 | Quartet (q) | ²J-C-F coupling |

| Aromatic C-CH₂Br | ~ 135 - 145 | Singlet (s) or Triplet (t) | |

| -CF₃ | ~ 120 - 125 | Quartet (q) | Large ¹J-C-F coupling |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the wide range of chemical shifts, which allows for clear differentiation of distinct fluorine environments azom.comhuji.ac.il. For this compound, two distinct signals are anticipated.

Trifluoromethyl Group (-CF₃): This group gives rise to a single, intense signal. Its chemical shift is typically observed in the range of δ -60 to -65 ppm relative to a standard like CFCl₃ colorado.edu.

Aromatic Fluorine (C2-F): The single fluorine atom attached to the aromatic ring will produce another signal, typically at a different chemical shift from the -CF₃ group, often in the region of δ -110 to -120 ppm. This signal may appear as a multiplet due to coupling with the nearby aromatic protons.

Interactive Data Table: Expected ¹⁹F NMR Signals

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CF₃ | ~ -60 to -65 | Singlet (s) |

| Aromatic C-F | ~ -110 to -120 | Multiplet (m) |

To definitively assign all signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. It would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to unambiguously assign the signals for the -CH₂Br group and the proton-bearing aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary (non-protonated) carbons, such as the carbons bonded to the fluorine, the trifluoromethyl group, and the bromomethyl group, by observing their correlations with nearby protons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular weight of this compound is 257.02 g/mol sigmaaldrich.com.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2) libretexts.org.

The primary fragmentation pathway for benzyl (B1604629) bromides involves the cleavage of the C-Br bond to form a stable benzyl cation ucla.educhegg.com. For this compound, the loss of a bromine radical (•Br) would generate the 2-fluoro-3-(trifluoromethyl)benzyl cation. This cation is relatively stable and is often the most abundant ion in the spectrum (the base peak).

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Ion Structure | Description |

| 257 / 259 | [C₈H₅BrF₄]⁺ | Molecular Ion (M⁺) peak, showing the characteristic 1:1 bromine isotope pattern |

| 178 | [C₈H₅F₄]⁺ | Base peak resulting from the loss of a bromine radical (•Br) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm the elemental composition of C₈H₅BrF₄ by matching the experimentally measured accurate mass of the molecular ion to its calculated theoretical mass. This helps to differentiate it from any other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. Its primary applications in the context of this compound are the verification of its identity and the quantitative assessment of its purity.

In a typical GC-MS analysis, the compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a long, thin capillary column. The separation of the compound from any impurities is achieved based on differences in their boiling points and affinities for the column's stationary phase. As each component exits the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, causing them to fragment into characteristic patterns of charged ions. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that acts as a unique molecular "fingerprint." For this compound, the mass spectrum would reveal a distinct pattern corresponding to the intact molecular ion and fragments arising from the cleavage of the C-Br bond, loss of fluorine, or other characteristic breakdowns. By comparing this spectrum to a reference library or expected fragmentation patterns, the identity of the compound is unequivocally confirmed. The purity is determined from the gas chromatogram, where the area of the main peak corresponding to the target compound is compared to the total area of all detected peaks. Commercial suppliers often use GC to specify purity levels, for instance, greater than 97.0% or 98.0%. tcichemicals.comtcichemicals.com

Table 1: Application of GC-MS in the Analysis of this compound

| Parameter | Description |

|---|---|

| Principle | Separation by volatility and polarity (GC), followed by identification based on mass-to-charge ratio and fragmentation patterns (MS). |

| Sample State | Volatilized (gas phase). |

| Primary Use | Purity assessment and identity confirmation. |

| Data Output | Chromatogram showing retention time and peak area; Mass spectrum showing fragmentation patterns. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound within complex matrices, such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. ub.edu This technique is particularly powerful for detecting and quantifying trace amounts of a substance in mixtures containing many other components.

The analysis begins with Liquid Chromatography (LC), where the sample is dissolved in a solvent and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and matrix components between the mobile and stationary phases. This is advantageous for compounds that are not sufficiently volatile or are thermally unstable for GC.

After separation by LC, the analyte enters the tandem mass spectrometer. Here, a specific ion (the precursor ion) corresponding to this compound is selected in the first mass analyzer. This precursor ion is then fragmented through collision with an inert gas. The second mass analyzer then separates and detects these specific fragment ions (product ions). This two-stage mass filtering, often utilizing a triple quadrupole (QqQ) analyzer, provides exceptional selectivity and sensitivity, minimizing interference from the complex sample matrix. ub.edu This highly selective reaction monitoring allows for reliable quantification and confirmation even at very low concentrations. ub.edu

Table 2: Role of LC-MS/MS in the Analysis of Complex Mixtures

| Feature | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole). |

| Key Advantage | High selectivity and sensitivity for analyzing compounds in complex matrices without extensive sample cleanup. ub.edu |

| Technique | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. |

| Application | Detection and quantification of the compound in environmental samples, reaction mixtures, or biological fluids. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending at specific frequencies that correspond to the energy of the radiation. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), with absorption bands indicating the presence of specific functional groups.

For this compound, the IR spectrum would provide clear evidence for the key structural components of the molecule. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.org

Characteristic Vibrational Modes of C-F, C-Br, and CF₃ Bonds

The vibrational frequencies of the carbon-halogen and trifluoromethyl groups in this compound are particularly diagnostic.

C-F Bonds: The stretching vibrations of carbon-fluorine bonds are typically strong and appear in the infrared spectrum in the range of 1400-1000 cm⁻¹. For aromatic fluorine, this band is usually found between 1250 and 1120 cm⁻¹.

CF₃ Group: The trifluoromethyl group gives rise to very intense and characteristic absorption bands. The symmetric and antisymmetric C-F stretching modes of the CF₃ group result in strong absorptions typically observed between 1350 and 1100 cm⁻¹. nih.govresearchgate.net Specifically, bands around 1330 cm⁻¹ are often characteristic of the C-CF₃ stretching mode in substituted trifluoromethyl benzenes. ias.ac.in The interaction of the CF₃ group with adjacent groups can influence the exact position and intensity of these bands. nih.gov

C-Br Bond: The carbon-bromine stretching vibration occurs at lower frequencies due to the heavier mass of the bromine atom. This absorption is typically found in the range of 680-515 cm⁻¹.

Raman spectroscopy, which measures the scattering of light, provides complementary information. While C-F and CF₃ stretches are strong in the IR spectrum, C-Br bonds can sometimes be more clearly observed in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber Range (cm⁻¹) | Expected Intensity in IR |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Methylene C-H | Stretch | 3000-2850 | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

| Trifluoromethyl (CF₃) | Asymmetric & Symmetric Stretch | 1350-1100 | Very Strong |

| Aromatic C-F | Stretch | 1250-1120 | Strong |

| Aliphatic C-Br | Stretch | 680-515 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, it is possible to calculate the electron density map of the molecule and, from that, determine the exact positions of all atoms in the crystal lattice.

Confirmation of Molecular Geometry and Conformation

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular geometry. It would yield precise measurements of all bond lengths (e.g., C-C, C-H, C-F, C-Br, C-CF₃) and bond angles within the molecule, confirming the planarity of the benzene ring and the tetrahedral geometry of the benzylic carbon.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions. For a molecule like this compound, several types of interactions would be expected to influence its crystal packing:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly electronegative fluorine atoms and the bromine atom. These dipoles would lead to electrostatic attractions between adjacent molecules.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electronegative atoms (like fluorine) on neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of each other, stabilized by interactions between their π-electron systems.

The detailed analysis of these interactions provides insight into the solid-state properties of the compound, such as its melting point and stability.

Table 4: Information Obtained from X-ray Crystallography

| Structural Information | Description |

|---|---|

| Molecular Geometry | Precise bond lengths and bond angles for all atoms. |

| Conformation | Torsion angles defining the 3D shape and orientation of substituents. |

| Crystal Packing | Arrangement of molecules in the unit cell of the crystal. |

| Intermolecular Forces | Identification and characterization of non-covalent interactions holding the crystal lattice together. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the characterization of a newly synthesized or purified chemical compound. It determines the mass percentage of each element within the compound, which is then compared against the theoretical values calculated from its proposed molecular formula. For this compound, with a molecular formula of C₈H₅BrF₄, this analysis is critical for validating its empirical formula and ensuring the sample's purity. sigmaaldrich.com

The process typically involves the high-temperature combustion of a precisely weighed sample. This combustion converts the elements into simple, easily quantifiable gaseous products. For instance, carbon is converted to carbon dioxide, and hydrogen to water. Halogens and sulfur are also converted to specific combustion products that can be trapped and quantified. The masses of these products are used to calculate the percentage composition of the original sample.

The theoretical elemental composition of this compound is derived from its molecular formula (C₈H₅BrF₄) and the atomic weights of its constituent elements. A comparison between these theoretical values and the experimental results from an elemental analyzer provides a direct assessment of the sample's identity and purity. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 37.38% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 1.96% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.09% |

| Fluorine | F | 18.998 | 4 | 75.992 | 29.57% |

| Total | C₈H₅BrF₄ | - | - | 257.024 | 100.00% |

Advanced Total Fluorine Detection Methods

Combustion Ion Chromatography (CIC) is a powerful and widely used technique for the determination of halogens, including fluorine, in a variety of sample types. measurlabs.commetrohm.com The methodology involves the complete combustion of a sample at high temperatures, typically between 900 and 1100 °C, in a stream of humidified oxygen. thermofisher.comrice.edu This process, known as pyrohydrolysis, breaks the strong carbon-fluorine bonds within the this compound molecule, converting all organically bound fluorine into gaseous hydrogen fluoride (HF). eurofins.com

The resulting gases are then passed through an aqueous absorption solution, which traps the HF and dissolves it to form fluoride ions (F⁻). rice.edu This solution is subsequently injected into an ion chromatograph (IC) for analysis. The IC separates the fluoride ions from other anions present in the solution and quantifies their concentration. eurofins.com CIC is highly automated and provides precise and accurate results for total fluorine content. metrohm.com

| Parameter | Typical Setting / Description | Purpose |

|---|---|---|

| Furnace Temperature | 900–1100 °C | Ensures complete combustion and conversion of organofluorine to HF. rice.edu |

| Carrier Gas | Argon (Ar) | Transports the sample into the furnace and the combustion gases to the absorber. eurofins.com |

| Combustion Gas | Oxygen (O₂) | Facilitates the oxidative pyrohydrolysis of the sample. thermofisher.com |

| Absorption Solution | Aqueous solution (e.g., ultrapure water) | Traps the gaseous HF, converting it to quantifiable fluoride ions (F⁻). rice.edu |

| Detection Method | Ion Chromatography (IC) with conductivity detector | Separates and quantifies the concentration of fluoride ions. |

Adsorbable Organic Fluorine (AOF) analysis is a specialized application of CIC primarily used for screening aqueous samples like wastewater or surface water for the presence of organofluorine compounds. filab.frnih.gov This method provides a sum parameter that represents the total quantity of organic fluorine compounds that can be adsorbed onto activated carbon. filab.frlabtil.com

| Step | Description | Objective |

|---|---|---|

| 1. Adsorption | The aqueous sample is passed through a granular activated carbon (GAC) cartridge. | To retain (adsorb) organofluorine compounds onto the GAC. filab.fr |

| 2. Rinsing | The GAC cartridge is rinsed with a solution (e.g., nitrate solution) to wash away inorganic fluoride. | To eliminate interference from inorganic fluoride ions. lcms.cz |

| 3. Combustion | The entire GAC with the adsorbed material is combusted in a CIC system. | To convert all adsorbed organic fluorine into hydrogen fluoride (HF). lcms.cz |

| 4. Quantification | The resulting HF is absorbed and analyzed as fluoride (F⁻) by ion chromatography. | To determine the total concentration of adsorbable organic fluorine in the original sample. filab.fr |

Extractable Organic Fluorine (EOF) analysis is another technique that utilizes CIC to quantify fluorine, but it differs from AOF in the sample preparation stage. EOF measures the fraction of organofluorine compounds that can be extracted from a sample matrix using a solvent. qa-group.comalsglobal.com This method is applicable to a wide range of matrices, including solids like soil and sediment, as well as biological samples. qa-group.comnih.gov

The process begins with the extraction of the sample using an appropriate solvent. Solid-phase extraction (SPE) is a common technique used for this purpose. teinstruments.com After extraction, the solvent, now containing the dissolved organofluorine compounds, is carefully evaporated and reconstituted. teinstruments.com A portion of this final extract is then injected into the CIC system for combustion and analysis. EOF analysis is a valuable tool for identifying samples with elevated levels of known or unknown PFAS and other organofluorines. nih.gov It is important to note that EOF and AOF results are not directly comparable because they measure different fractions of the total organofluorine content based on their respective extraction or adsorption methods. nih.gov

| Feature | Adsorbable Organic Fluorine (AOF) | Extractable Organic Fluorine (EOF) |

|---|---|---|

| Principle | Measures organofluorines adsorbed onto activated carbon. filab.fr | Measures organofluorines extracted by a solvent. qa-group.com |

| Typical Matrix | Aqueous samples (e.g., wastewater, river water). nih.gov | Solid, semi-solid, and biological samples (e.g., soil, blood). qa-group.comnih.gov |

| Sample Prep | Adsorption onto a solid phase (activated carbon). lcms.cz | Solvent extraction, often using solid-phase extraction (SPE). teinstruments.com |

| Material Analyzed in CIC | The solid adsorbent (activated carbon) with retained compounds. nih.gov | The liquid solvent extract. nih.gov |

| Comparability | Results are not directly comparable due to different sample preparation principles. nih.gov |

Proton-Induced Gamma-ray Emission (PIGE) spectroscopy is a non-destructive nuclear analysis technique capable of quantifying the total concentration of specific elements, including fluorine, in a sample. wikipedia.org The method involves bombarding the sample with a high-energy beam of protons, typically in the mega-electron volt (MeV) range, from a particle accelerator. wikipedia.orgnih.gov

When the protons collide with fluorine-19 (¹⁹F) nuclei in the sample, they induce a nuclear reaction, ¹⁹F(p,p′γ)¹⁹F, which excites the fluorine nucleus to a higher energy state. nih.gov The excited nucleus immediately de-excites by emitting gamma rays with energies that are characteristic of fluorine. For ¹⁹F, prominent gamma-ray peaks are observed at 110 keV and 197 keV. nd.eduunion.edu A gamma-ray detector measures the energy and intensity of these emitted rays. The intensity of the characteristic peaks is directly proportional to the amount of fluorine in the sample, allowing for quantitative analysis. nih.govserdp-estcp.mil PIGE is highly sensitive and serves as an excellent rapid screening tool for total fluorine; however, it does not differentiate between organic and inorganic forms of the element. serdp-estcp.mildigitellinc.com

| Aspect | Description |

|---|---|

| Principle | Bombardment of the sample with a proton beam induces nuclear reactions in ¹⁹F nuclei, leading to the emission of characteristic gamma rays. nih.govunion.edu |

| Characteristic Gamma Rays | Strong emissions at 110 keV and 197 keV are signatures for fluorine. nd.eduunion.edu |

| Nature of Analysis | Non-destructive and provides total fluorine concentration. digitellinc.com |

| Primary Application | Used as a rapid and sensitive screening method for total fluorine content in various materials. wikipedia.orgserdp-estcp.mil |

| Limitation | Cannot distinguish between organic and inorganic fluorine species. digitellinc.com |

Applications of 2 Fluoro 3 Trifluoromethyl Benzyl Bromide As a Synthetic Building Block

Precursor in Medicinal Chemistry Research and Drug Discovery

In the landscape of drug discovery and medicinal chemistry, 2-Fluoro-3-(trifluoromethyl)benzyl bromide serves as a critical precursor for introducing the 2-fluoro-3-(trifluoromethyl)benzyl moiety into target molecules. This structural fragment is strategically incorporated into potential drug candidates to modulate their physicochemical and pharmacological properties. The presence of both fluorine and a trifluoromethyl group on the benzyl (B1604629) ring offers a unique combination of steric and electronic characteristics that can significantly influence a molecule's biological activity.

The strategic incorporation of fluorine-containing groups is a well-established method in medicinal chemistry to enhance the drug-like properties of bioactive molecules. The 2-fluoro-3-(trifluoromethyl)benzyl moiety, introduced via its corresponding bromide, is instrumental in this regard, offering several key advantages.

The trifluoromethyl (-CF3) group is a key contributor to a molecule's lipophilicity, a critical factor that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The inclusion of a -CF3 group generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve oral bioavailability. researchgate.netnih.gov This increased lipophilicity stems from the hydrophobic nature of the fluorine atoms. researchgate.net Judicious use of fluorination allows medicinal chemists to fine-tune the lipophilicity of a drug candidate to achieve an optimal balance, ensuring it can pass through lipid membranes without becoming trapped. google.com

The fluorine atom itself also influences these properties. While polyfluorination typically increases lipophilicity, the effect is highly context-dependent and can be used to modulate a compound's polarity and its interactions with biological targets. nih.govgoogle.com By providing both a single fluorine atom and a trifluoromethyl group, the 2-fluoro-3-(trifluoromethyl)benzyl moiety offers a sophisticated tool for optimizing a drug candidate's bioavailability.

| Functional Group | Primary Effect on Property | Rationale |

|---|---|---|

| Trifluoromethyl (-CF3) | Increases Lipophilicity | Highly hydrophobic nature of the C-F bonds enhances partitioning into lipid environments. researchgate.netnih.gov |

| Fluorine (-F) | Modulates Polarity and Lipophilicity | Can increase hydrophobic surface but also impact molecular polarity, allowing for fine-tuning of ADME properties. nih.govgoogle.com |

| 2-Fluoro-3-(trifluoromethyl)benzyl | Optimizes Bioavailability | Combines the effects of both -F and -CF3 to achieve a desirable balance of lipophilicity for membrane permeability. researchgate.netgoogle.com |

A significant challenge in drug development is preventing the rapid breakdown of a drug by metabolic processes, often mediated by cytochrome P450 enzymes in the liver. A common metabolic pathway is the oxidation of C-H bonds. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage. researchgate.netnih.gov

By replacing a hydrogen atom with a fluorine atom or a trifluoromethyl group on an aromatic ring, medicinal chemists can block potential sites of metabolic oxidation. google.com The 2-fluoro-3-(trifluoromethyl)benzyl group effectively shields the aromatic ring from enzymatic attack, which can increase the half-life of the drug in the body, leading to a longer duration of action and potentially reducing the required dose and frequency of administration. nih.gov The high metabolic stability of the trifluoromethyl group is a direct result of the high bond dissociation energy of the C-F bond. researchgate.net

Furthermore, the fluorine atom itself can form hydrogen bonds and other non-covalent interactions, further anchoring the ligand in the active site. The strategic placement of the 2-fluoro-3-(trifluoromethyl)benzyl moiety can therefore lead to more potent and selective drug candidates by optimizing the fit and interactions between the drug and its biological target.

This compound is utilized in the synthesis of novel compounds during the lead optimization phase of drug discovery. A prime example of a therapeutic area where such fluorinated building blocks are crucial is in the development of neurokinin-3 receptor (NK3R) antagonists. These antagonists are being investigated for the treatment of sex-hormone-related disorders like polycystic ovary syndrome and menopausal hot flashes. nih.gov

In the optimization of N-acyl-triazolopiperazine based NK3R antagonists, chemists explore how different substituents on the benzyl ring affect the compound's bioactivity, selectivity, and pharmacokinetic profile. The introduction of the 2-fluoro-3-(trifluoromethyl)benzyl group is a strategic decision aimed at leveraging the combined benefits of both fluorinated substituents. The goal is to develop a lead compound with an optimal balance of potency, metabolic stability, and bioavailability, making it a suitable candidate for clinical development. nih.gov The optimization process often involves tracking metrics such as ligand lipophilic efficiency (LLE) to guide the selection of the most promising candidates. nih.gov

| Development Stage | Application | Example Therapeutic Target | Desired Outcome |

|---|---|---|---|

| Lead Optimization | Incorporation into novel molecular scaffolds. | Neurokinin-3 Receptor (NK3R) | Improved potency, selectivity, and pharmacokinetic profile (e.g., LLE). nih.gov |

| Candidate Nomination | Synthesis of the final drug candidate for preclinical studies. | Various (e.g., GPCRs, enzymes) | A compound with a superior overall profile, including efficacy and safety, ready for further development. |

Chirality plays a pivotal role in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure fluorinated compounds is therefore a significant area of medicinal chemistry. The introduction of fluorine can influence the conformation of a molecule, which can be critical for its interaction with a chiral biological target like a receptor or enzyme.

Building blocks like this compound can be used in asymmetric synthesis to create complex chiral molecules. For instance, in the development of many modern drugs, chirality is introduced early in the synthesis using chiral substrates, catalysts, or auxiliaries. Several FDA-approved chiral drugs contain fluorinated phenyl moieties, demonstrating the importance of this combination. google.com Examples include:

Vericiguat: Contains two mono-fluorinated moieties on phenyl and pyridyl rings. google.com

Welireg™ (belzutifan): Features a fluorine atom on a phenyl moiety and two fluorinated chiral centers. google.com

Tavneos™ (avacopan): Incorporates both mono-fluoro and tri-fluorinated phenyl groups within a complex chiral structure. google.com

The use of reagents like this compound in stereoselective reactions enables the construction of specific stereoisomers, allowing researchers to investigate their distinct biological activities and develop safer, more effective medicines.

Synthesis of Bioactive Molecules with Enhanced Properties

Role in Agrochemical Synthesis and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, including pesticides and herbicides. nih.govresearchgate.net These groups can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and cellular membrane permeability, often leading to increased efficacy and selectivity. researchgate.net Although specific commercial pesticides derived directly from this compound are not extensively documented in publicly available literature, its potential as a precursor is rooted in the proven success of related fluorinated structures.